molecular formula C16H15F6NO5S B2988305 4-(N-(3-(Ethoxycarbonyl)(4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL))carbamoyl)-2,2,3,3,4,4-hexafluorobutanoic acid CAS No. 1022107-35-2

4-(N-(3-(Ethoxycarbonyl)(4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL))carbamoyl)-2,2,3,3,4,4-hexafluorobutanoic acid

Cat. No.: B2988305
CAS No.: 1022107-35-2
M. Wt: 447.35
InChI Key: VAPKHSZRFBSTFD-UHFFFAOYSA-N
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Description

This compound features a multifunctional structure combining a 4,5,6,7-tetrahydrobenzo[b]thiophene core with an ethoxycarbonyl group, a carbamoyl linkage, and a hexafluorobutanoic acid moiety. The hexafluorobutanoic acid segment introduces strong electron-withdrawing effects, enhancing acidity and metabolic stability compared to non-fluorinated analogs. The tetrahydrobenzo[b]thiophene scaffold is a bicyclic system common in pharmaceuticals due to its rigidity and ability to engage in π-π interactions. While direct pharmacological data for this compound is unavailable, structurally related molecules often exhibit applications in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

5-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2,2,3,3,4,4-hexafluoro-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6NO5S/c1-2-28-11(24)9-7-5-3-4-6-8(7)29-10(9)23-12(25)14(17,18)16(21,22)15(19,20)13(26)27/h2-6H2,1H3,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPKHSZRFBSTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C(C(C(=O)O)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F6NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N-(3-(Ethoxycarbonyl)(4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL))carbamoyl)-2,2,3,3,4,4-hexafluorobutanoic acid , with the molecular formula C16H15F6NO5SC_{16}H_{15}F_6NO_5S and a molecular weight of 447.35 g/mol , has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources and research findings.

PropertyValue
Molecular FormulaC16H15F6NO5SC_{16}H_{15}F_6NO_5S
Molecular Weight447.35 g/mol
CAS NumberNot specified

The biological activity of this compound may be attributed to its structural components which include a tetrahydrobenzo[b]thiophene moiety known for various pharmacological effects. The presence of hexafluorobutanoic acid suggests potential interactions with biological membranes and enzymes due to its fluorinated structure.

Anticancer Activity

Research indicates that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives containing tetrahydrobenzo[b]thiophene structures have shown efficacy against various cancer cell lines. A study reported that certain analogs demonstrated IC50 values in the micromolar range against colon carcinoma cells (HCT-116) and breast cancer cells (T47D) .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. The presence of sulfur in the thiophene ring has been associated with antibacterial effects. Compounds with similar frameworks have been tested against pathogenic bacteria and exhibited promising results .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented. For example, derivatives of benzo[b]thiophenes have been shown to inhibit pathways involved in inflammation . This suggests that our compound could also exhibit similar activities.

Case Studies

  • Study on Anticancer Activity : A recent study assessed the activity of related compounds against HCT-116 and T47D cell lines. The results indicated that specific structural modifications significantly enhanced anticancer efficacy .
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of thiophene derivatives where compounds structurally similar to our target showed effective inhibition against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Data Table: Comparative Overview of Key Compounds

Compound Core Structure Key Substituents Yield pKa (Estimated)
Target Compound Tetrahydrobenzo[b]thiophene Hexafluorobutanoic acid, carbamoyl N/A 1.5–2.5
Compound 5l Tetrahydrobenzo[b]thiophene But-3-enoic acid, ethoxycarbonyl 62% 4.5–5.5
Triazole [7–9] 1,2,4-Triazole 2,4-Difluorophenyl, sulfonyl 70–85% N/A
Pharmacopeial Compound Oxazolidinone Hydroperoxy, thiazolyl, ureido N/A N/A

Q & A

Q. What are the critical steps for synthesizing this compound with high purity?

The synthesis involves reacting tetrahydrobenzo[b]thiophene precursors with anhydrides (e.g., succinic, maleic, or glutaric anhydride) in dry dichloromethane. Key steps include:

  • Reagent selection : Use stoichiometric equivalents of anhydrides to avoid side reactions .
  • Purification : Employ reverse-phase HPLC or methanol recrystallization to isolate the product .
  • Characterization : Validate purity via melting point analysis, IR (to confirm C=O, NH, and C-O stretches), and NMR (1H/13C for structural elucidation) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

A multi-technique approach is recommended:

  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., ethoxycarbonyl and hexafluorobutanoic acid groups) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches) .
  • LC-MS/HRMS : Verify molecular weight and fragmentation patterns .
  • Melting Point Analysis : Ensure consistency with literature values .

Advanced Research Questions

Q. How can discrepancies in NMR data during derivative synthesis be resolved?

Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Cross-validation : Compare with analogous compounds (e.g., methyl 2-[(3-carboxy-1-oxopropyl)amino] derivatives) to identify expected shifts .
  • Variable-temperature NMR : Resolve dynamic processes or conformational equilibria .
  • 2D NMR (COSY, HSQC) : Clarify ambiguous proton-carbon correlations .

Q. What strategies optimize synthesis yield under varying anhydride conditions?

Yield depends on steric and electronic effects of anhydrides:

  • Anhydride reactivity : Maleic anhydride (electron-deficient) may favor faster acylation than glutaric anhydride .
  • Solvent choice : Dry CH₂Cl₂ minimizes hydrolysis of reactive intermediates .
  • Temperature control : Room temperature reactions reduce side products vs. heated conditions .

Q. How does the hexafluorobutanoic acid moiety influence the compound’s reactivity?

The fluorinated chain enhances:

  • Electrophilicity : Electron-withdrawing CF₃ groups increase carbamoyl reactivity in nucleophilic substitutions .
  • Metabolic stability : Fluorine reduces oxidative degradation in biological assays .
  • Solubility : Hydrophobic CF₃ groups may necessitate polar aprotic solvents (e.g., DMF) for reactions .

Q. How to design a study assessing the compound’s interaction with enzymatic targets?

Follow a tiered approach:

  • In silico docking : Use molecular modeling to predict binding to targets like kinases or proteases .
  • In vitro assays : Measure IC₅₀ values using enzyme inhibition protocols (e.g., fluorescence-based kinetics) .
  • Control experiments : Include structurally similar, non-fluorinated analogs to isolate fluorine-specific effects .

Q. How to address low reproducibility in synthesis across laboratories?

Standardize protocols by:

  • Reagent quality : Use freshly distilled anhydrides and anhydrous solvents .
  • Purification consistency : Specify HPLC gradients or recrystallization solvents (e.g., methanol vs. ethanol) .
  • Data reporting : Document exact NMR parameters (e.g., 400 MHz vs. 500 MHz) and solvent peaks .

Methodological Notes

  • Synthesis Optimization : Pilot small-scale reactions (0.1–1 mmol) to test anhydride compatibility before scaling up .
  • Data Interpretation : Use computational tools (e.g., Gaussian for IR peak assignments) to validate experimental spectra .
  • Biological Testing : Pair in vitro assays with cytotoxicity screens (e.g., MTT assays) to rule off-target effects .

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